molecular formula C13H15NO3 B1178329 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid CAS No. 137870-76-9

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B1178329
CAS RN: 137870-76-9
M. Wt: 233.26 g/mol
InChI Key:
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Description

Synthesis Analysis

The asymmetric synthesis of related pyrrolidine carboxylic acids has been described, highlighting methodologies for achieving high diastereoselectivity and enantiomeric excess (e.e.). For instance, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide enables the asymmetric syntheses of 4-aminopyrrolidine-3-carboxylic acids with significant yields and high stereoselectivity (Bunnage et al., 2004).

Molecular Structure Analysis

The structural characterization of N-para-ferrocenyl benzoyl amino acid ethyl esters, involving compounds with benzoyl groups, provides insights into the molecular structure through spectroscopic techniques and X-ray crystallography, indicating the significance of specific moieties in determining molecular conformation (Savage et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving benzoyl groups, as seen in the formation of N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride, reveal the reactivity and versatility of the benzoyl moiety in synthetic chemistry, leading to various novel compounds (Korkusuz & Yıldırım, 2010).

Scientific Research Applications

Biologically Active Compounds of Plants and Synthetic Derivatives

Natural and synthetic carboxylic acids, including benzoyl derivatives, are known to possess a wide range of biological activities. The structural differences among these carboxylic acids significantly affect their antioxidant, antimicrobial, and cytotoxic activities. For instance, compounds like rosmarinic acid have shown high antioxidant activity, which suggests that structural analogs, including benzoyl-containing carboxylic acids, might exhibit similar properties under specific conditions. These findings indicate a potential for 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid in applications related to enhancing oxidative stability or microbial resistance in various formulations (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, including those derived from carboxylic acids, play a crucial role in the development of new therapeutic agents. For example, the Knoevenagel condensation reaction has been utilized to generate a library of chemical compounds with significant anticancer activity. This highlights the synthetic utility of carboxylic acids and their derivatives in generating biologically active molecules, potentially including 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid for anticancer applications (Tokala, Bora, & Shankaraiah, 2022).

Applications in Material Science and Corrosion Inhibition

Carboxylic acids and their derivatives have also found applications in material science, particularly as corrosion inhibitors. The presence of a benzoyl group and carboxylic functionality could indicate that 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid has potential applications in protecting metals from corrosion, especially in environments where traditional inhibitors like benzotriazole and its derivatives are used. These applications are essential in industries looking to prolong the life of metal components in corrosive environments (Kuznetsov, 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources. It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .

properties

IUPAC Name

1-benzoyl-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBGVLJOPVWVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

CAS RN

137870-76-9
Record name 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid
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